molecular formula C44H57NOP2S B12506870 N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide

N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12506870
M. Wt: 709.9 g/mol
InChI Key: XSDPPDJFPHPYKM-UHFFFAOYSA-N
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Description

N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organophosphorus compound. It features adamantane groups, which are known for their stability and rigidity, making this compound particularly interesting for various applications in chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps:

    Formation of the adamantyl phosphine: This can be achieved by reacting adamantyl chloride with a phosphine reagent under inert conditions.

    Coupling with phenyl groups: The adamantyl phosphine is then coupled with phenyl groups using a palladium-catalyzed cross-coupling reaction.

    Introduction of the sulfinamide group:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Reduction: The sulfinamide group can be reduced to an amine.

    Substitution: The adamantyl groups can participate in substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Strong acids or bases, such as hydrochloric acid or sodium hydroxide, are typically used.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide involves its ability to form stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The adamantane groups provide steric protection, enhancing the stability and selectivity of these reactions.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine
  • Chloro[di(1-adamantyl)-N-butylphosphine]-2-(2-aminobiphenyl)palladium(II)

Uniqueness

N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is unique due to its combination of adamantane groups with phosphine and sulfinamide functionalities. This combination provides a unique set of properties, including high stability, rigidity, and the ability to form stable metal complexes, making it particularly useful in catalysis and materials science.

Properties

Molecular Formula

C44H57NOP2S

Molecular Weight

709.9 g/mol

IUPAC Name

N-[1-[2-[bis(1-adamantyl)phosphanyl]phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C44H57NOP2S/c1-42(2,3)49(46)45-40(30-47(37-12-6-4-7-13-37)38-14-8-5-9-15-38)39-16-10-11-17-41(39)48(43-24-31-18-32(25-43)20-33(19-31)26-43)44-27-34-21-35(28-44)23-36(22-34)29-44/h4-17,31-36,40,45H,18-30H2,1-3H3

InChI Key

XSDPPDJFPHPYKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8

Origin of Product

United States

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